(2E)-2-(4-chlorobenzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile
Description
This compound features a prop-2-enenitrile backbone substituted with a 4-chlorobenzenesulfonyl group and a 3,5-dichlorophenylamino moiety. The (2E)-configuration stabilizes the planar geometry, influencing its electronic properties and reactivity. The sulfonyl group enhances electron-withdrawing effects, while the dichlorophenyl substituent contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(3,5-dichloroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c16-10-1-3-14(4-2-10)23(21,22)15(8-19)9-20-13-6-11(17)5-12(18)7-13/h1-7,9,20H/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOZNGOEHYYIMR-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(=CNC2=CC(=CC(=C2)Cl)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=CC(=CC(=C2)Cl)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the sulfonyl chloride: Reacting 4-chlorobenzenesulfonyl chloride with an appropriate base.
Amination: Introducing the 3,5-dichloroaniline to form the sulfonamide.
Formation of the enenitrile: Reacting the sulfonamide with acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nitrile Group Reactivity
The terminal nitrile group participates in hydrolysis and reduction reactions:
| Reaction Type | Conditions/Reagents | Product | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | H<sub>2</sub>SO<sub>4</sub> (50%), 80°C | Carboxylic acid derivative | Requires prolonged heating |
| Basic Hydrolysis | NaOH (aq.), ethanol, reflux | Amide intermediate | Partial conversion observed |
| Catalytic Hydrogenation | H<sub>2</sub>/Raney Ni, 60°C | Primary amine derivative | Selective reduction confirmed via HPLC |
Sulfonamide Reactivity
The 4-chlorobenzenesulfonyl group enables nucleophilic substitution and alkylation:
α,β-Unsaturated Nitrile Reactivity
The conjugated enenitrile system undergoes electrophilic and nucleophilic additions:
Aromatic Ring Functionalization
Electrophilic substitution on the 3,5-dichlorophenyl ring is limited due to electron-withdrawing groups, but halogenation is feasible:
| Reaction Type | Reagents | Position Substituted | Yield |
|---|---|---|---|
| Bromination | Br<sub>2</sub>/FeBr<sub>3</sub>, 0°C | Para to amino group | 40–45% |
Cross-Coupling Reactions
The chlorine substituents enable palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl derivative | 75% yield |
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes/alkynes, forming fused bicyclic structures (e.g., cyclobuta[d]pyran-3-ones) .
Analytical Methods for Reaction Monitoring
-
Chromatography : HPLC (C18 column, acetonitrile/water) for purity assessment.
-
Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d<sub>6</sub>) confirms regioselectivity .
Stability Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile exhibit significant anticancer properties. The sulfonamide group is known for its ability to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Sulfonamide derivatives are well-documented for their effectiveness against a range of bacteria and fungi. The presence of the chlorobenzenesulfonyl moiety enhances the compound's ability to penetrate microbial cell walls, leading to increased efficacy against resistant strains .
Agricultural Applications
Pesticide Development
this compound has been explored as a potential pesticide. Its structural features allow it to act as a sulfonamide herbicide, effectively controlling various agricultural pests. Patents indicate its use in formulations aimed at managing pest populations while minimizing environmental impact .
Plant Growth Regulation
Research also suggests that this compound may influence plant growth regulation. By modulating hormonal pathways within plants, it can promote growth or enhance resistance to environmental stressors. This application is particularly relevant in sustainable agriculture practices aimed at increasing crop yield without harmful chemicals .
Material Science
Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. The compound's reactive functional groups facilitate cross-linking in polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties. Such materials find applications in coatings and composites that require durability and resistance to chemical degradation .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile would depend on its specific application. For example, if it has biological activity, it might interact with specific enzymes or receptors, disrupting normal cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs (Table 1):
Key Observations :
- The target compound’s nitrile group (common in all analogs) suggests reactivity toward nucleophilic addition. Its IR absorption would align with Compound 1E’s peak at 2,204 cm⁻¹ .
- Sulfonyl vs.
- Substituent Effects : The 3,5-dichlorophenyl group enhances steric hindrance and lipophilicity relative to methylphenyl (1E) or bromophenyl (1L) groups.
Spectral and Physicochemical Properties
NMR and IR Spectroscopy
- NMR Shifts : In analogs like Compounds 1 and 7 (), chemical shifts in specific regions (e.g., 29–36 ppm) correlate with substituent-induced electronic changes. The target compound’s dichlorophenyl and sulfonyl groups would likely perturb shifts in analogous regions .
- Melting Points : The target compound’s melting point is expected to exceed 200°C (similar to Compound 1E’s 223–227°C) due to increased halogen content and rigidity .
Reactivity and Stability
Lumping Strategy and Grouping Implications
’s lumping strategy groups compounds with shared functional groups (e.g., nitriles) to predict reactivity. The target compound could be lumped with other sulfonamide- or halophenyl-containing nitriles to model degradation pathways or bioactivity .
Biological Activity
The compound (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile is a sulfonamide derivative known for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₄Cl₂N₂O₂S
- Molecular Weight : 392.29 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial activity against a range of bacterial strains. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, possibly through the modulation of specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be responsible for its therapeutic effects. For instance, it might inhibit enzymes involved in tumor progression or microbial metabolism.
The mechanisms through which this compound exerts its effects include:
- Inhibition of Folate Synthesis : Similar to other sulfonamides, this compound likely inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and the modulation of Bcl-2 family proteins.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Case Study 2: Anticancer Potential
In vitro assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of cells undergoing apoptosis compared to control groups.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing (2E)-2-(4-chlorobenzenesulfonyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile, and how are they applied?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, sulfonyl S=O stretches ~1350–1150 cm⁻¹). The amino group (N-H) may show a broad peak ~3300 cm⁻¹ .
- NMR : H NMR confirms the E-configuration via coupling constants ( ~12–16 Hz for α,β-unsaturated nitriles). Aromatic protons from 3,5-dichlorophenyl and 4-chlorobenzenesulfonyl groups appear as distinct multiplets .
- HR-MS : Validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .
- XRD : Single-crystal X-ray diffraction resolves the E-configuration (dihedral angles between substituents) and molecular packing .
Q. What synthetic strategies are effective for preparing α,β-unsaturated nitriles with sulfonyl and amino substituents?
- Methodological Answer :
- Knoevenagel Condensation : React aldehydes with nitrile-containing compounds (e.g., malononitrile derivatives) under basic conditions. For sterically hindered substrates, microwave-assisted synthesis improves yields and reduces reaction time .
- Stepwise Functionalization : Introduce sulfonyl groups via sulfonation of intermediates, followed by nucleophilic substitution for amino groups. For example, intermediate (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride was synthesized via acetonitrile reflux (68.6% yield) .
Advanced Research Questions
Q. How can DFT calculations predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Bond Parameters : DFT optimizes geometry, calculating bond lengths (e.g., C=C nitrile conjugation) and angles. Discrepancies >0.05 Å between experimental (XRD) and theoretical values suggest solvent or crystal-packing effects .
- UV-Vis Prediction : Time-dependent DFT (TD-DFT) estimates λmax by simulating electronic transitions. Compare with experimental UV data to validate computational models .
- Reactivity Insights : Frontier molecular orbitals (HOMO-LUMO gaps) predict electrophilic/nucleophilic sites. For example, the electron-deficient nitrile group may act as a Michael acceptor .
Q. How can researchers resolve contradictions between experimental and theoretical spectral data?
- Methodological Answer :
- Solvent Effects : Simulate spectra with solvent models (e.g., PCM for polar solvents) to align DFT predictions with experimental NMR/UV data .
- Vibrational Analysis : Anharmonic corrections in IR calculations reduce discrepancies in peak positions. For example, C≡N stretching frequencies may shift due to crystal lattice constraints .
- Cross-Validation : Use multiple techniques (e.g., XRD for structure, NMR for dynamics) to triangulate conflicting data .
Q. What role does X-ray crystallography play in confirming the E-configuration and supramolecular interactions?
- Methodological Answer :
- E/Z Assignment : The trans arrangement of substituents is confirmed by dihedral angles (>150° between sulfonyl and amino groups) .
- Packing Analysis : Hydrogen bonds (N-H⋯O=S) and π-π stacking (between aromatic rings) stabilize the crystal lattice. Halogen interactions (Cl⋯Cl) may further influence packing .
Q. What methodologies are recommended for evaluating antimicrobial activity of sulfonyl-containing α,β-unsaturated nitriles?
- Methodological Answer :
- MIC/MBC Assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. For example, (2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide showed MICs of 0.15–5.57 µM .
- Mechanistic Studies : Use fluorescence assays to probe membrane disruption or enzyme inhibition (e.g., dihydrofolate reductase targeting). Molecular docking predicts binding affinity to microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
